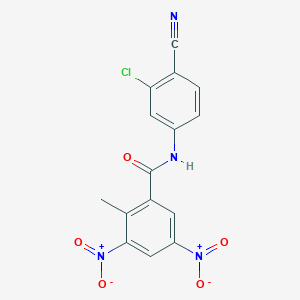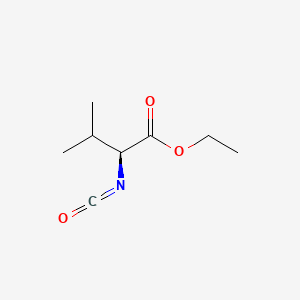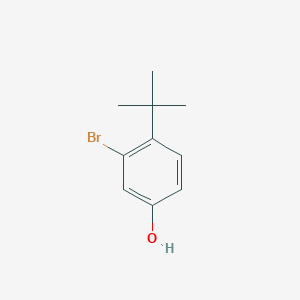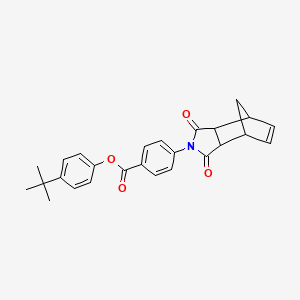
3-(1-Ethyl-3-methylpyrazol-4-yl)prop-2-enoyl chloride;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 3-(1-Ethyl-3-methylpyrazol-4-yl)prop-2-enoyl chloride;hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of 3-(1-Ethyl-3-methylpyrazol-4-yl)prop-2-enoyl chloride with hydrochloric acid to form the hydrochloride salt. The reaction conditions typically involve the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction .
Industrial production methods for this compound may involve the use of continuous-flow systems to ensure high yield and purity. These methods often employ chlorinating agents such as oxalyl chloride or thionyl chloride to convert the corresponding acid to the acid chloride .
Analyse Chemischer Reaktionen
3-(1-Ethyl-3-methylpyrazol-4-yl)prop-2-enoyl chloride;hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can react with amines to form amides. This reaction typically occurs in the presence of a base such as triethylamine.
Hydrolysis: When exposed to water, the compound hydrolyzes to form the corresponding acid.
Addition Reactions: The compound can participate in Michael addition reactions with nucleophiles such as amines and thiols.
Common reagents used in these reactions include bases like triethylamine, nucleophiles such as amines and thiols, and solvents like dichloromethane. The major products formed from these reactions include amides, acids, and addition products.
Wissenschaftliche Forschungsanwendungen
3-(1-Ethyl-3-methylpyrazol-4-yl)prop-2-enoyl chloride;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Wirkmechanismus
The mechanism of action of 3-(1-Ethyl-3-methylpyrazol-4-yl)prop-2-enoyl chloride;hydrochloride involves its interaction with various molecular targets. The compound can act as an acylating agent, reacting with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity and disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-(1-Ethyl-3-methylpyrazol-4-yl)prop-2-enoyl chloride;hydrochloride include:
3-Chloro-3-(trimethylsilyl)prop-2-enoyl chloride: This compound also contains an enoyl chloride group and undergoes similar reactions.
3-(1-Methyl-1H-pyrazol-4-yl)prop-2-enoyl chloride: This compound is structurally similar but lacks the ethyl group on the pyrazole ring.
The uniqueness of this compound lies in its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity.
Eigenschaften
Molekularformel |
C9H12Cl2N2O |
|---|---|
Molekulargewicht |
235.11 g/mol |
IUPAC-Name |
3-(1-ethyl-3-methylpyrazol-4-yl)prop-2-enoyl chloride;hydrochloride |
InChI |
InChI=1S/C9H11ClN2O.ClH/c1-3-12-6-8(7(2)11-12)4-5-9(10)13;/h4-6H,3H2,1-2H3;1H |
InChI-Schlüssel |
ZQBIHHDMAYGDOM-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=C(C(=N1)C)C=CC(=O)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~2~-{4,6-bis[(4-ethoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methoxyphenyl)glycinamide](/img/structure/B12462068.png)
![N-[3-(butanoylamino)phenyl]-3,5-diethoxybenzamide](/img/structure/B12462071.png)
![2-{[(3,4-Dimethylphenoxy)acetyl]amino}-5-methylbenzoic acid](/img/structure/B12462077.png)
![N-(4-chlorophenyl)-2-(3-{[(5-nitropyridin-2-yl)amino]methyl}-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl)acetamide](/img/structure/B12462080.png)


![2-{4-[(1-oxo-1-phenylpropan-2-yl)oxy]phenyl}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B12462106.png)


![N-(1,3-benzodioxol-5-ylmethyl)-N-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]acetamide](/img/structure/B12462130.png)
![N,N'-bis[4-(acetylsulfamoyl)phenyl]hexanediamide](/img/structure/B12462143.png)
![2-{4-[3-(3,4-dimethylphenoxy)propoxy]-3-methoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12462145.png)
![N-[(2,5-dichlorophenyl)carbamothioyl]-3,4-dimethylbenzamide](/img/structure/B12462150.png)

